

Application Notes and Protocols for High-Pressure Studies of 1,1-Dimethylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dimethylcyclohexane

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Introduction

1,1-Dimethylcyclohexane is a cyclic alkane with applications as a solvent and as a building block in organic synthesis. The study of its behavior under high pressure is crucial for understanding its physical and chemical properties in extreme environments, which is relevant for various applications, including lubrication, materials science, and potentially for understanding geological processes.

Note: To date, specific high-pressure experimental studies on **1,1-dimethylcyclohexane** are not readily available in the published literature. Therefore, this document provides a summary of its known properties at ambient conditions and details the experimental protocols for high-pressure studies based on methodologies applied to the parent molecule, cyclohexane. These protocols serve as a guide for researchers intending to investigate the high-pressure behavior of **1,1-dimethylcyclohexane**.

Physicochemical Properties of 1,1-Dimethylcyclohexane at Standard Conditions

A summary of the key physical and chemical properties of **1,1-dimethylcyclohexane** at or near standard temperature and pressure (STP) is presented below.^{[1][2][3][4][5][6][7][8][9]}

Property	Value
Molecular Formula	C ₈ H ₁₆
Molecular Weight	112.21 g/mol
CAS Number	590-66-9
Appearance	Clear, colorless liquid
Density	0.777 g/mL at 25 °C
Boiling Point	118-120 °C
Melting Point	-33.6 °C
Vapor Pressure	42 mmHg at 37.7 °C
Refractive Index	1.428 at 20 °C
Solubility	Insoluble in water; soluble in non-polar organic solvents

High-Pressure Experimental Protocols

The following are detailed protocols for high-pressure Raman spectroscopy and X-ray diffraction, adapted from studies on cyclohexane. These methods are directly applicable to the study of **1,1-dimethylcyclohexane**.

Protocol 1: High-Pressure Raman Spectroscopy

This protocol describes the steps for investigating the vibrational modes of **1,1-dimethylcyclohexane** as a function of pressure using a diamond anvil cell (DAC).

Objective: To identify pressure-induced phase transitions and changes in molecular conformation.

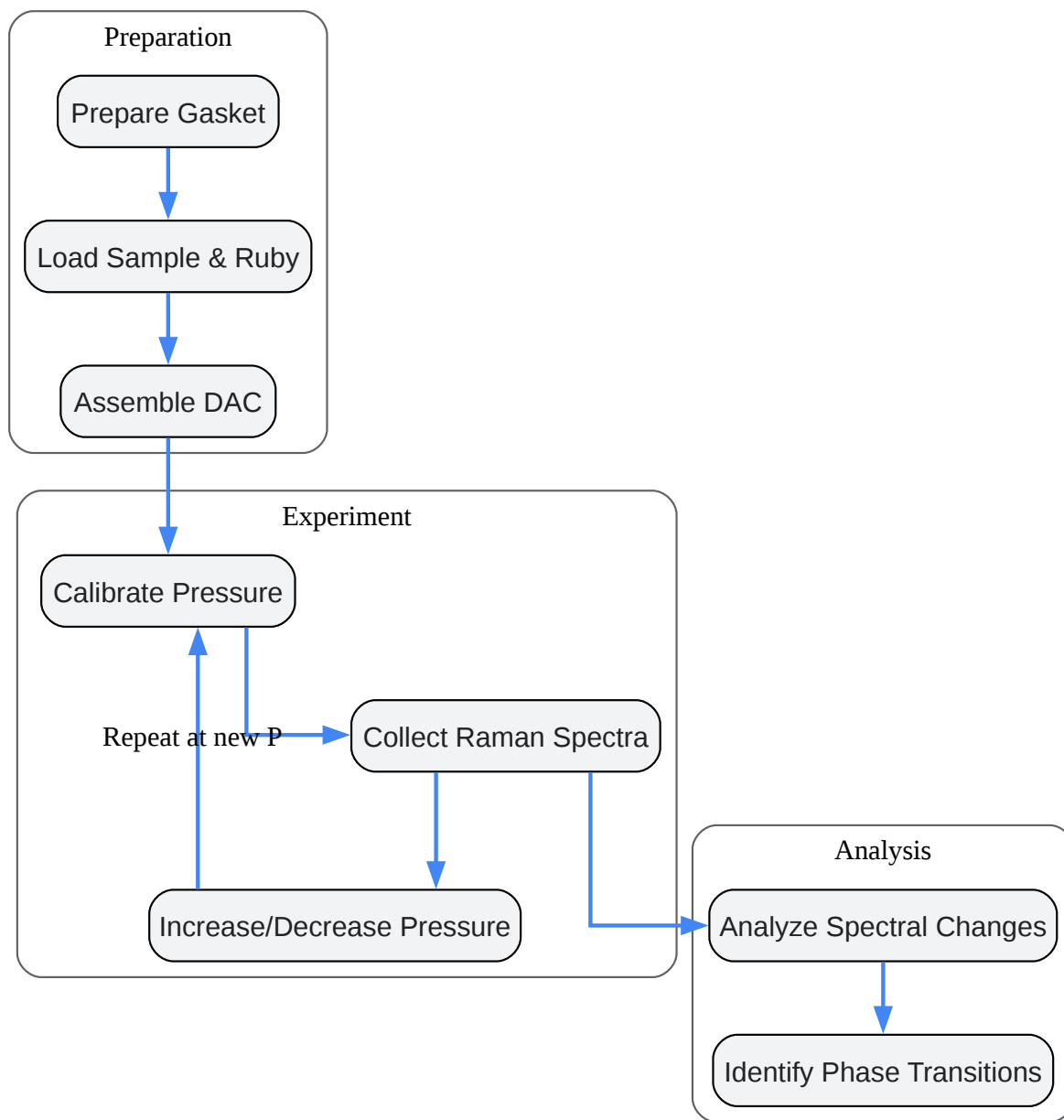
Materials:

- **1,1-Dimethylcyclohexane** (high purity)
- Diamond anvil cell (DAC)

- Gasket (e.g., stainless steel, rhenium)
- Pressure-transmitting medium (e.g., silicone oil, if sample is solid; none required for liquid sample)
- Ruby chips (for pressure calibration)
- Raman spectrometer equipped with a laser source (e.g., 532 nm) and a microscope for focusing on the sample within the DAC.

Procedure:

- **Gasket Preparation:** A metallic gasket is pre-indented between the diamond anvils to a desired thickness. A sample chamber hole is then drilled into the center of the indentation.
- **Sample Loading:** A small droplet of **1,1-dimethylcyclohexane** is placed in the sample chamber. A few ruby chips are also added for in-situ pressure measurement.
- **Cell Assembly:** The DAC is sealed, and initial pressure is applied by tightening the screws.
- **Pressure Calibration:** The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby chips and calculating the pressure from the shift of the R1 fluorescence line.
- **Raman Spectra Acquisition:** The laser is focused on the **1,1-dimethylcyclohexane** sample within the DAC. Raman spectra are collected at various pressures. It is important to collect spectra upon both increasing and decreasing pressure cycles to check for hysteresis.
- **Data Analysis:** The collected Raman spectra are analyzed to identify changes in peak positions, widths, and the appearance or disappearance of peaks, which can indicate phase transitions or conformational changes.



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High-Pressure Raman Spectroscopy Workflow.

Protocol 2: High-Pressure X-ray Diffraction (XRD)

This protocol outlines the procedure for studying the crystal structure of **1,1-dimethylcyclohexane** under high pressure.

Objective: To determine the equation of state and identify pressure-induced structural phase transitions.

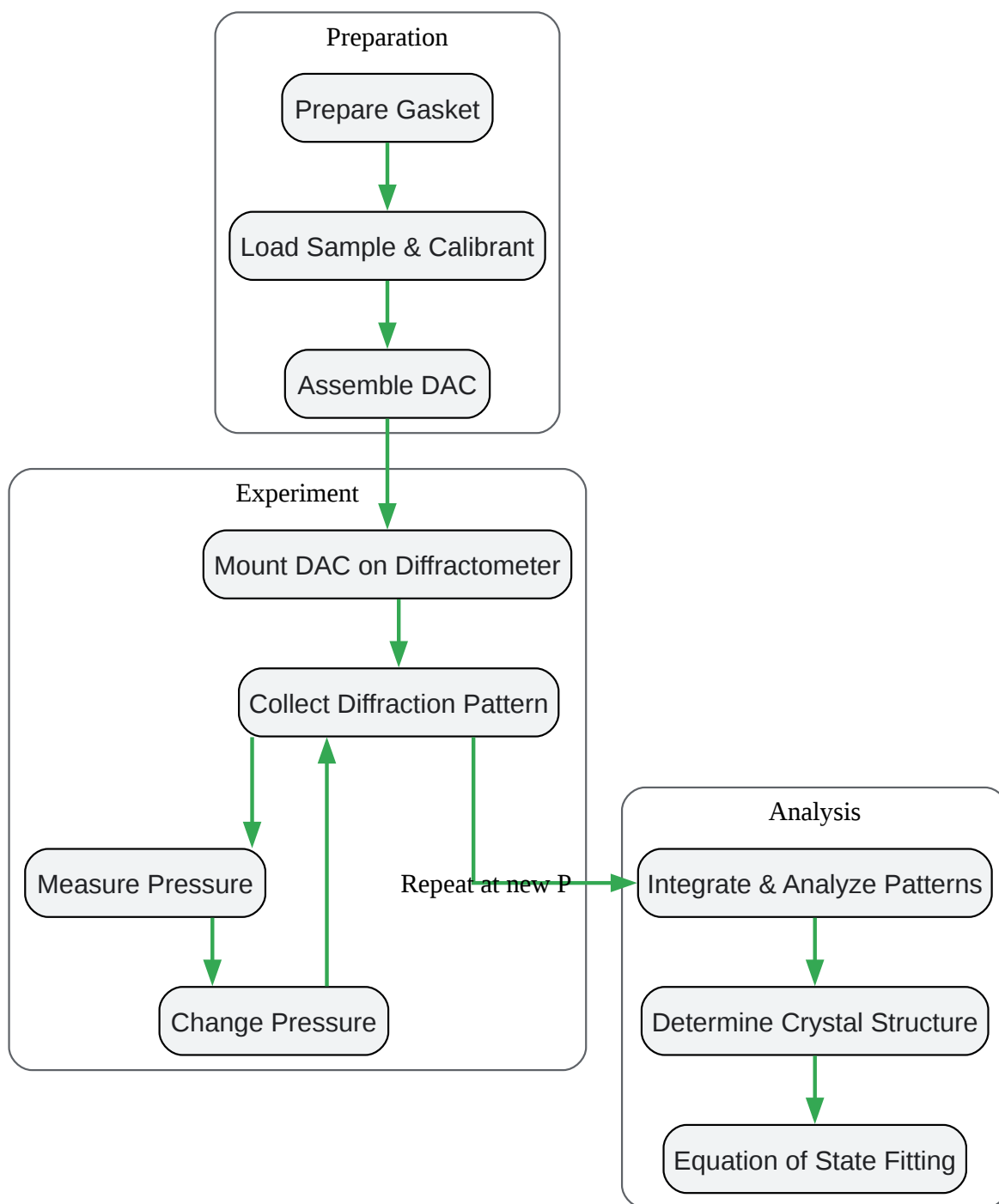
Materials:

- **1,1-Dimethylcyclohexane** (high purity)
- Diamond anvil cell (DAC) suitable for X-ray diffraction
- Gasket (e.g., tungsten, rhenium)
- Pressure calibrant (e.g., ruby, gold, or a known equation of state of a standard material)
- Synchrotron X-ray source
- Area detector

Procedure:

- **Gasket and DAC Preparation:** Similar to the Raman spectroscopy protocol, a gasket is prepared and the DAC is assembled with the **1,1-dimethylcyclohexane** sample and a pressure calibrant.
- **Mounting on Diffractometer:** The loaded DAC is mounted on a goniometer head at the synchrotron beamline.
- **Data Collection:** The DAC is exposed to a monochromatic X-ray beam. Diffraction patterns are collected on an area detector at various pressures. The DAC may be rotated to collect data from different crystal orientations.
- **Pressure Measurement:** The pressure is determined either via ruby fluorescence or by collecting a diffraction pattern of the internal standard and calculating the pressure from its unit cell volume.

- **Data Integration and Analysis:** The 2D diffraction images are integrated to produce 1D diffraction patterns. These patterns are then analyzed to identify the crystal structure at each pressure. Changes in the diffraction pattern with pressure indicate phase transitions. The unit cell volume as a function of pressure is used to determine the equation of state.



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High-Pressure X-ray Diffraction Workflow.

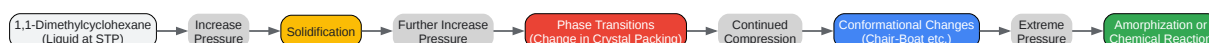
Reference Data: High-Pressure Phase Transitions of Cyclohexane

While specific data for **1,1-dimethylcyclohexane** is unavailable, the well-studied high-pressure behavior of cyclohexane provides a valuable reference. The following table summarizes the observed solid-solid phase transitions of cyclohexane at room temperature.^{[10][11][12][13]} It is plausible that **1,1-dimethylcyclohexane** will also exhibit a series of pressure-induced phase transitions.

Transition	Pressure (GPa)	Crystal System
Liquid → Solid I	~0.08	Cubic
Solid I → Solid III	~0.55	Orthorhombic
Solid III → Solid IV	~1.8 - 2.7	Monoclinic
Solid IV → Solid V	~4.0 - 5.8	Triclinic

Expected Effects of High Pressure on 1,1-Dimethylcyclohexane

Based on general principles of high-pressure science and studies on related molecular systems, the following effects can be anticipated when **1,1-dimethylcyclohexane** is subjected to high pressure.



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Expected Effects of Pressure on 1,1-Dimethylcyclohexane.

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- To cite this document: BenchChem. [Application Notes and Protocols for High-Pressure Studies of 1,1-Dimethylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3273568#high-pressure-studies-involving-1-1-dimethylcyclohexane]

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